![molecular formula C₆₆H₉₅N₁₉O₂₆ B1574895 [Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)

[Glu1]-Fibrinopeptide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

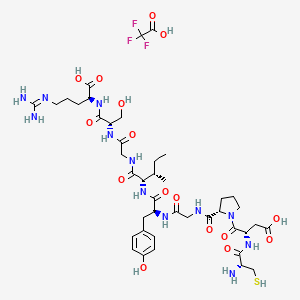

[Glu1]-Fibrinopeptide B is derived from fibrinopeptide B amino acid residues 1-14. Human fibrinopeptide B (hFpB), a thrombin-derived proteolytic cleavage product of the fibrinogen B beta-chain, to stimulate neutrophils (PMN), monocytes, and fibroblasts.

Aplicaciones Científicas De Investigación

1. Structural Analysis and Blood Vessel Interaction

Fibrinopeptide B ([Glu1]-Fibrinopeptide B or GluFib) plays a critical role in thrombosis, transforming from soluble blood protein fibrinogen into insoluble fibrin, which adheres to vessel walls at injury sites. Its spatial structure, particularly in the presence of dodecylphosphocholine (DPC) micelles, mimics the blood vessel environment. Studies employing 1D and 2D 1H–1H NMR spectroscopy revealed that GluFib lacks a secondary structure but has a specific fragment (Gly 9 – Arg 14) with significant convergence (Blokhin et al., 2015).

2. Interaction with Transition Metals

Research has shown that GluFib's spatial structure changes in the presence of transition metals like manganese (II) chloride, cobalt (II) chloride, and gadolinium (III) chloride. This modification, particularly with cobalt and gadolinium, significantly alters the chemical shifts of certain NMR signals of GluFib, suggesting an interaction between these ions and the peptide (Faizullina et al., 2020).

3. Evolutionary Analysis in Primates

The amino acid sequences of fibrinopeptides A and B, including GluFib, from different primates like the Japanese monkey and patas monkey have been analyzed. This study contributes to understanding primate evolution, noting selective amino acid replacements in these peptides over time (Nakamura et al., 1985).

4. Role in Plasminogen Activation

GluFib has been studied for its role in the activation of plasminogen by tissue plasminogen activator. The presence of certain components like chloride and fibrinogen can regulate this activation, highlighting the intricate nature of plasminogen activation in plasma (Urano et al., 1988).

5. Potential in Immunodiagnostics

A study on the development of a monoclonal antibody that can distinguish between fibrin and fibrinogen in blood utilized a synthetic peptide including the amino terminus of the fibrin alpha chain, derived from fibrinopeptide B. This antibody has potential applications in quantitating soluble fibrin and imaging fibrin-rich thrombi (Scheefers-Borchel et al., 1985).

Propiedades

IUPAC Name |

4-amino-5-[[2-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBJTGOVJLITON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H95N19O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.